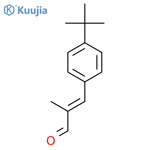

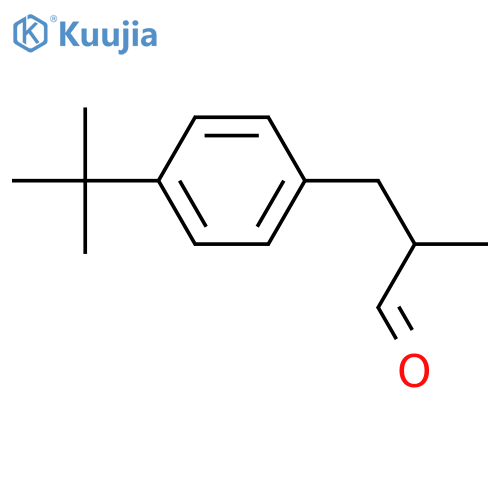

Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-butylphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 3-(4-(tert-Butyl)phenyl)-2-methylpropanal

- 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE

- 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE

- 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL

- 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE

- BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE

- P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE

- 3-(4-tert-Butylphenyl)-2-methylpropanal

- 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal

- 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana

- 4-(1,1-Dimethylethyl)-methylbenzenepropanal

- 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde

- alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde

- alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde

- Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-

- Benzenepropanal, 4-(tert-butyl)-a-methyl-

- Benzenepropanal, 4-tert-butyl-alpha-methyl-

- Benzenepropanal,

- Lily aldehyde

- Lilestralis

- 2-(4-tert-Butylbenzyl)propionaldehyde (tech)

- 3-(p-tert-Butylphenyl)isobutylaldehyde

- Butylphenyl methylpropional

- LILIAL(SG)

- Lilialdehyde

- p-tert-Butyl-α-methylhydrocinnamaldehyde

- lilyal

- Lilial

- 4-tert-Butyl-α-methylhydrocinnamaldehyde

- 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde

- Lillial

- 2-(4-tert-Butylbenzyl)propionaldehyde

- Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-

- SDQFDHOLCGWZPU-UHFFFAOYSA-N

- 3-(4-tert-butylphenyl)-2-methyl-propanal

- DSSTox_CID_6500

- p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde

- .alpha.-Methyl-p-

- 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)

- Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)

- (±)-2-Methyl-3-(4-tert-butylphenyl)propanal

- 2-(4-tert-Butylbenzyl)propanal

- 2-[(4-tert-Butylphenyl)methyl]propanal

- 2-Methyl-3-(4-tert-butylphenyl)propanal

- 2-Methyl-3-(p-tert-butylphenyl)propanal

- 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde

- 4-tert-Butyl-α-methylhydrocinnamic aldehyde

- lilestral

- Lysmeral

- Lysmeral Extra

- NSC 22275

- P-T-Bucinal

- p-tert-Butyl-α-methyldihydrocinnamaldehyde

- p-tert-Butyl-α-methylhydrocinnamic aldehyde

- PT-Bucinal

- α-Methyl-p-tert-butylhydrocinnamaldehyde

- β-Lilial

- 3-(4-tert-butylphenyl)-2-methylpropanal

-

- MDL: MFCD00047655

- インチ: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3

- InChIKey: SDQFDHOLCGWZPU-UHFFFAOYSA-N

- ほほえんだ: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

計算された属性

- せいみつぶんしりょう: 204.15100

- どういたいしつりょう: 204.151

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 17.1

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 0.946 g/mL at 20 °C(lit.)

- ふってん: 150°C/10mmHg(lit.)

- フラッシュポイント: 100°C

- 屈折率: n20/D 1.504-1.506

- PSA: 17.07000

- LogP: 3.36160

- ようかいせい: エタノール、油、水に溶けない

- 濃度: 2000 μg/mL in methanol

3-(4-tert-butylphenyl)-2-methylpropanal セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H411

- 警告文: P273

- 危険物輸送番号:UN 3082 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R22;R38;R51/53

- セキュリティの説明: S60

- 福カードFコード:10

- RTECS番号:MW4895000

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R22; R38; R51/53

3-(4-tert-butylphenyl)-2-methylpropanal 税関データ

- 税関コード:2912291000

- 税関データ:

中国税関コード:

2912291000概要:

291229100。Glyoxal[すなわちp−tert−ブチル−Ah−メチル桂皮アルデヒド酸化物]。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最低関税:5.5%。一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229100。VAT:17.0%。税金還付率:9.0%。最恵国関税:5.5%. General tariff:30.0%

3-(4-tert-butylphenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB138781-25 g |

3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; . |

80-54-6 | 95% | 25 g |

€72.90 | 2023-07-20 | |

| abcr | AB138781-1 kg |

3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; . |

80-54-6 | 95% | 1 kg |

€174.30 | 2023-07-20 | |

| Enamine | EN300-117673-50.0g |

3-(4-tert-butylphenyl)-2-methylpropanal |

80-54-6 | 95% | 50.0g |

$50.0 | 2023-07-07 | |

| Enamine | EN300-117673-100.0g |

3-(4-tert-butylphenyl)-2-methylpropanal |

80-54-6 | 95% | 100.0g |

$67.0 | 2023-07-07 | |

| Enamine | EN300-117673-0.05g |

3-(4-tert-butylphenyl)-2-methylpropanal |

80-54-6 | 95% | 0.05g |

$19.0 | 2023-07-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005543-25ml |

3-(4-tert-butylphenyl)-2-methylpropanal |

80-54-6 | 97% | 25ml |

¥128 | 2024-05-21 | |

| AstaTech | 56949-250/G |

3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPIONALDEHYDE |

80-54-6 | 95% | 250/G |

$POA | 2022-06-01 | |

| Alichem | A019113529-250g |

3-(4-(tert-Butyl)phenyl)-2-methylpropanal |

80-54-6 | 95% | 250g |

$150.92 | 2023-09-01 | |

| TRC | B809350-5g |

3-(p-tert-Butylphenyl)isobutylaldehyde |

80-54-6 | 5g |

$ 397.00 | 2023-04-18 | ||

| TRC | B809350-10g |

3-(p-tert-Butylphenyl)isobutylaldehyde |

80-54-6 | 10g |

$ 643.00 | 2023-04-18 |

3-(4-tert-butylphenyl)-2-methylpropanal 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ; rt → 120 °C; 10 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

ごうせいかいろ 7

ごうせいかいろ 8

1.2 Solvents: Methanol ; rt

ごうせいかいろ 9

ごうせいかいろ 10

1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ; rt → 120 °C; 8 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

1.2 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

- 3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde

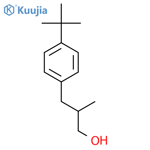

- 3-(4-tert-butylphenyl)-2-methylpropan-1-ol

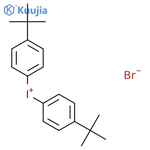

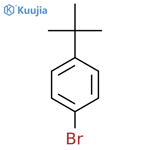

- 1-Bromo-4-tert-butylbenzene

- Silane, [[3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-1-propenyl]oxy]diethylmethyl-, (Z)- (9CI)

- Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, bromide

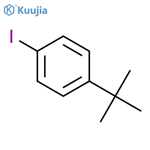

- 1-tert-Butyl-4-iodobenzene

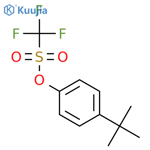

- Methanesulfonic acid, trifluoro-, 4-(1,1-dimethylethyl)phenyl ester

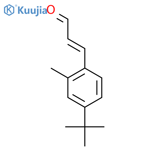

- 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)-

- Silane, tris(1-methylethyl)[(2-methyl-1-propenyl)oxy]-

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

3-(4-tert-butylphenyl)-2-methylpropanal 関連文献

-

Stewart A. Forsyth,Ute Fr?hlich,Peter Goodrich,H. Q. Nimal Gunaratne,Christopher Hardacre,Angela McKeown,Kenneth R. Seddon New J. Chem. 2010 34 723

-

Han-Fu Liu,Mu-Xue He,Hai-Tao Tang Org. Chem. Front. 2022 9 5955

-

Tatsumi Ochiai,Daniel Franz,Xiao-Nan Wu,Shigeyoshi Inoue Dalton Trans. 2015 44 10952

-

Lucia Sanchez-Prado,Gerardo Alvarez-Rivera,J. Pablo Lamas,Maria Llompart,Marta Lores,Carmen Garcia-Jares Anal. Methods 2013 5 416

-

Dong Zhang,Zi-Liang Tang,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2020 56 14055

-

Clare Bakewell,Giovanna Fateh-Iravani,Daniel W. Beh,Dominic Myers,Sittichoke Tabthong,Pimpa Hormnirun,Andrew J. P. White,Nicholas Long,Charlotte K. Williams Dalton Trans. 2015 44 12326

-

Lujing Geng,Zhenghua Xia,Lu Yuan,Cen Li,Ming Zhang,Yuzhi Du,Lixin Wei,Hongtao Bi Metallomics 2020 12 1389

-

Zhongzhen Wang,Xiaochen Ji,Jinwu Zhao,Huawen Huang Green Chem. 2019 21 5512

-

Philip J. Chevis,Stephen G. Pyne Org. Chem. Front. 2021 8 2287

-

Goffredo Rosini,Claudio Paolucci,Francesca Boschi,Emanuela Marotta,Paolo Righi,Francesco Tozzi Green Chem. 2010 12 1747

3-(4-tert-butylphenyl)-2-methylpropanalに関する追加情報

3-(4-tert-butylphenyl)-2-methylpropanal: A Comprehensive Overview

3-(4-tert-butylphenyl)-2-methylpropanal, also known by its CAS number CAS No. 80-54-6, is a versatile organic compound with significant applications in various industries. This compound is a derivative of aldehyde, characterized by its unique structure that combines a phenyl group with a tert-butyl substituent and a branched aldehyde moiety. Its chemical formula is C15H24O, and it exists as a colorless liquid with a characteristic odor.

The synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal involves several methods, including the oxidation of the corresponding alcohol or the condensation of aldehydes with aromatic compounds. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing.

In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in water is relatively low, but it readily dissolves in organic solvents such as ethanol and diethyl ether. These properties make it suitable for use in various chemical reactions and formulations.

3-(4-tert-butylphenyl)-2-methylpropanal finds extensive application in the fragrance industry, where it contributes to the creation of complex and appealing aroma profiles. It is commonly used as a flavor enhancer in food products, particularly in baked goods and confectioneries, due to its ability to impart a rich, nutty flavor. Additionally, this compound is employed in the synthesis of pharmaceutical intermediates and agrochemicals, underscoring its importance in diverse fields.

Recent studies have highlighted the potential of CAS No. 80-54-6 as a precursor for advanced materials such as polymers and surfactants. Researchers have explored its reactivity under various conditions to develop novel materials with enhanced performance characteristics. Furthermore, investigations into its biological activity have revealed promising results in antimicrobial and antioxidant assays, opening new avenues for its application in healthcare products.

In conclusion, 3-(4-tert-butylphenyl)-2-methylpropanal, or CAS No. 80-54-6, is a multifaceted compound with significant contributions across various industries. Its unique chemical properties, coupled with ongoing research into its applications, ensure its continued relevance in the ever-evolving landscape of chemical science.